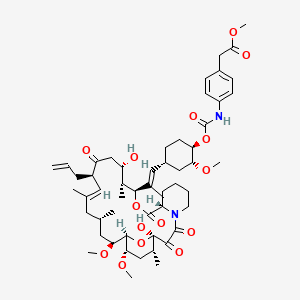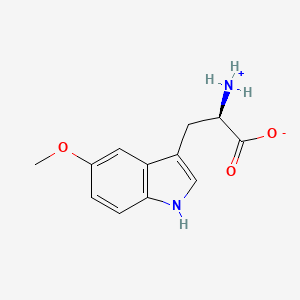
Carbon monosulfide, positive ion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfidocarbon(.1+) is an organic radical cation.
Wissenschaftliche Forschungsanwendungen
Electronic States and Spectroscopic Analysis
- Carbon monosulfide molecular ion (CS+) is significant in various research fields, particularly in understanding its electronic states and spectroscopic parameters. Studies have focused on employing advanced techniques like the internally contracted multireference configuration interaction method, considering the spin—orbit coupling effects to analyze the potential energy curves and spectroscopic constants of CS+. These investigations have been crucial in understanding the electronic structure and bonding in CS+, offering insights into the underlying physics of this ion (Ling Rui et al., 2013; R. Li 李 et al., 2013).
Dissociative Electron Attachment Studies
- Research on dissociative electron attachment to CS molecule has provided insights into the interactions of CS with low energy electrons. These findings are particularly relevant for understanding the behavior of CS in technological plasmas and extraterrestrial environments where low energy electrons are prevalent (K. Graupner et al., 2006).
Multi-Reference Configuration-Interaction Calculations
- Advanced computational studies on neutrals and multiply charged ions of carbon monosulfide have been conducted. These studies have provided valuable data on the potential energy curves, dissociation energies, ionization energies, and spectroscopic constants, greatly contributing to our understanding of CS+ and its various charged states (B. Yan & Yu-Juan Zhang, 2013).
Real-Time Detection and Analysis
- Carbon disulfide (CS2), closely related to CS+, has been studied for real-time detection and quantification in air, using techniques like ion mobility spectrometry. This research is crucial for environmental monitoring and ensuring safety in industrial settings (V. Bocos-Bintintan & I. Ratiu, 2020).
Battery Technology and Energy Storage
- Studies on materials like germanium monosulfide (GeS) and related compounds have shown promising applications in Li-ion battery technology. These research efforts are instrumental in advancing energy storage solutions and developing more efficient battery systems (Geon-Kyu Sung & Cheol‐Min Park, 2017).
Eigenschaften
Produktname |
Carbon monosulfide, positive ion |
|---|---|
Molekularformel |
CS+ |
Molekulargewicht |
44.08 g/mol |
IUPAC-Name |
methylidynesulfanium |
InChI |
InChI=1S/CS/c1-2/q+1 |
InChI-Schlüssel |
ITHBHNXWPWSYRD-UHFFFAOYSA-N |
Kanonische SMILES |
[C]#[S+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



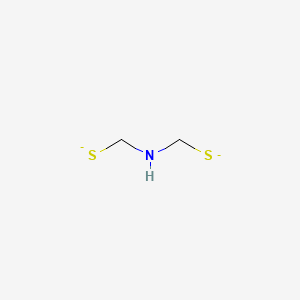
![[MoCl4Py2]](/img/structure/B1236948.png)
![1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236949.png)
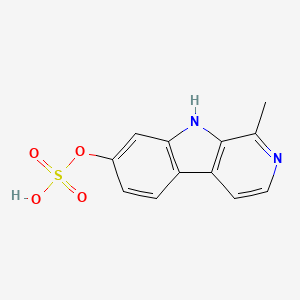
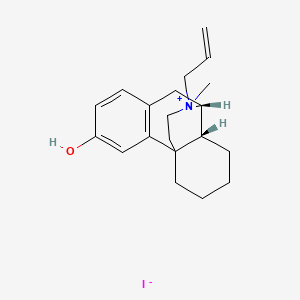
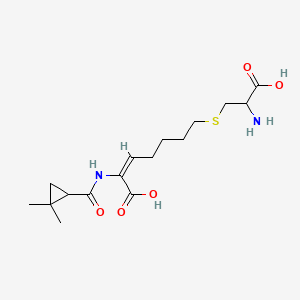
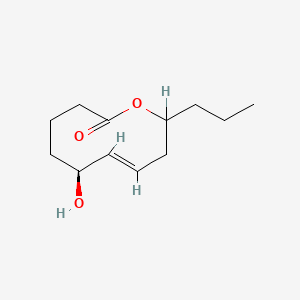
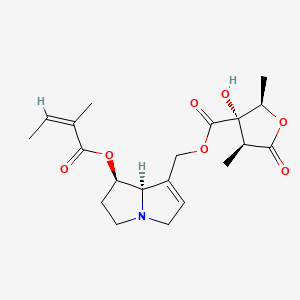
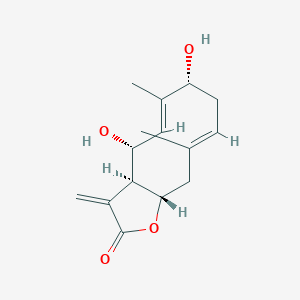
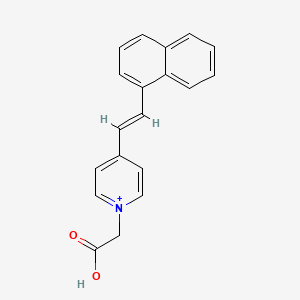
![(1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1236961.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1236964.png)
